molecular formula C26H25FN2S B2682088 1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439096-54-5

1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B2682088
CAS RN: 439096-54-5
M. Wt: 416.56
InChI Key: JNZVERGFEIFTQA-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C26H25FN2S and a molecular weight of 416.5535032 . It is also known by its synonyms 1-(4-tert-butylphenyl)-3-{[(4-fluorophenyl)methyl]sulfanyl}-5H,6H,7H-cyclopenta[c]pyridine-4-carbonitrile .

Scientific Research Applications

Synthesis and Polymer Applications

Compounds related to 1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile have been synthesized for applications in creating novel polymers. For instance, aromatic diamine monomers containing pyridine groups and tert-butyl substituents have been developed, leading to the synthesis of poly(pyridine–imide)s. These polymers exhibit amorphous properties, good solubility in polar solvents, and form transparent, flexible films, demonstrating potential for use in high-performance materials due to their thermal stability and inherent fluorescent properties (Yunhua Lu et al., 2014).

Material Properties and Thermal Stability

Research into the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acids) derived from 4-tert-butylcatechol has shown the creation of noncrystalline, solvent-soluble polyamides capable of forming transparent, flexible films. These materials possess high thermal stability, indicated by glass transition temperatures exceeding 200°C, and weight loss temperatures above 480°C in nitrogen or air, highlighting their potential in applications requiring materials that can withstand high temperatures (S. Hsiao et al., 2000).

Molecular Structure Analysis

The structural analysis of compounds structurally related to the specified chemical has provided insights into their molecular configurations and potential interactions. For example, studies on hydrogen-bonded chains of rings in certain derivatives have revealed significant differences in hydrogen-bonded structures due to minor changes in substituents, which could inform the design of molecular structures with specific desired properties (Jorge Trilleras et al., 2008).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25FN2S/c1-26(2,3)19-11-9-18(10-12-19)24-22-6-4-5-21(22)23(15-28)25(29-24)30-16-17-7-13-20(27)14-8-17/h7-14H,4-6,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNZVERGFEIFTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(C3=C2CCC3)C#N)SCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(tert-butyl)phenyl]-3-[(4-fluorobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

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